2-Bromo-4'-methylbenzophenone
Overview
Description
2-Bromo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the 2-position and a methyl group at the 4’-position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Benzophenones, in general, are known for their phosphorescence . They can form radicals in the presence of ultraviolet radiation, which gives rise to some interesting photochemistry .
Mode of Action
The mode of action of 2-Bromo-4’-methylbenzophenone involves the formation of radicals under ultraviolet radiation . This process is known as photoreduction . The compound can undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Benzophenones and their derivatives have been studied for their antitumor activity . The antitumor mechanism was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .
Pharmacokinetics
The compound’s molecular weight is 27514 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Benzophenones are known to exhibit phosphorescence . This property can be used to study the phosphorescence at room temperature by isolating individual molecules .
Action Environment
The action of 2-Bromo-4’-methylbenzophenone can be influenced by environmental factors such as light exposure. For instance, the compound can form radicals in the presence of ultraviolet radiation . This suggests that light conditions can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 2-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of 2-Bromo-4’-methylbenzophenone follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-4’-methylbenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzophenone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methylbenzoic acid: Contains a carboxylic acid group instead of a carbonyl group, altering its reactivity and applications.
Uniqueness
2-Bromo-4’-methylbenzophenone is unique due to the presence of both bromine and methyl substituents, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2-bromophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNXIGKGMHOQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450592 | |
Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67104-64-7 | |
Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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